molecular formula C7H10BrN3 B581983 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine CAS No. 813425-36-4

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine

Cat. No.: B581983
CAS No.: 813425-36-4
M. Wt: 216.082
InChI Key: TWXRGEYMSGGYKS-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is an organic compound with the molecular formula C7H10BrN3 It is a derivative of pyridine, characterized by the presence of amino, bromo, and dimethylamino groups attached to the pyridine ring

Biochemical Analysis

Biochemical Properties

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes, thereby altering cellular responses and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. These temporal effects are essential for determining the compound’s suitability for various research applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for ensuring safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These factors are essential for determining the compound’s bioavailability and effectiveness in various applications .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its specific roles within the cell and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine typically involves the bromination of 2-(N,N-dimethylamino)pyridine followed by the introduction of an amino group. One common method is the bromination of 2-(N,N-dimethylamino)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting 3-bromo-2-(N,N-dimethylamino)pyridine is then subjected to amination using ammonia or an amine source under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and dimethylamino groups enhances its potential for forming diverse interactions with other molecules, making it a versatile compound in various applications .

Properties

IUPAC Name

3-bromo-2-N,2-N-dimethylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXRGEYMSGGYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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